molecular formula C11H15NO2 B14747681 Isobutyl phenylcarbamate CAS No. 2291-80-7

Isobutyl phenylcarbamate

Cat. No.: B14747681
CAS No.: 2291-80-7
M. Wt: 193.24 g/mol
InChI Key: ULLHJKVIRXQCJN-UHFFFAOYSA-N
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Description

Isobutyl phenylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyl phenylcarbamate can be synthesized through various methods. One common approach involves the reaction of isobutylamine with phenyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

C6H5COCl+NH2CH2CH(CH3)2C6H5NHCOOCH2CH(CH3)2+HCl\text{C}_6\text{H}_5\text{COCl} + \text{NH}_2\text{CH}_2\text{CH}(\text{CH}_3)_2 \rightarrow \text{C}_6\text{H}_5\text{NHCOOCH}_2\text{CH}(\text{CH}_3)_2 + \text{HCl} C6​H5​COCl+NH2​CH2​CH(CH3​)2​→C6​H5​NHCOOCH2​CH(CH3​)2​+HCl

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps, such as recrystallization or distillation, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isobutyl phenylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isobutylamine and phenol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carbamate derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Isobutylamine and phenol.

    Oxidation: Carbamate derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Isobutyl phenylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug design and as a prodrug.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of isobutyl phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Isobutyl phenylcarbamate can be compared with other carbamates, such as:

  • Ethyl phenylcarbamate
  • Methyl phenylcarbamate
  • Isopropyl phenylcarbamate

Uniqueness

This compound is unique due to its specific isobutyl group, which imparts distinct chemical and biological properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets.

Similar Compounds

  • Ethyl phenylcarbamate : Similar structure but with an ethyl group instead of an isobutyl group.
  • Methyl phenylcarbamate : Contains a methyl group, leading to different reactivity and properties.
  • Isopropyl phenylcarbamate : Features an isopropyl group, affecting its chemical behavior and applications.

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Properties

CAS No.

2291-80-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methylpropyl N-phenylcarbamate

InChI

InChI=1S/C11H15NO2/c1-9(2)8-14-11(13)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)

InChI Key

ULLHJKVIRXQCJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NC1=CC=CC=C1

Origin of Product

United States

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